4-Iodo-2-methylpyrimidine

Regioselective cross-coupling Suzuki–Miyaura Oxidative addition order

Optimize late-stage functionalization: 4-Iodo-2-methylpyrimidine addresses the need for mild-condition C4 coupling where bromo/chloro analogs fail. Its C-I bond enables faster oxidative addition, reducing thermal stress on sensitive substrates. · Sonogashira & Suzuki couplings proceed at lower temperatures with higher yields. · Unique Pd-catalyzed addition to enones enables 5-(3-oxobutyl)pyrimidines inaccessible to bromo analogs. · Higher boiling point (224°C) and flash point (89°C) improve safety in high-temp flow chemistry. Reliable 98% purity, ambient-stable powder supplied for immediate R&D scale-up.

Molecular Formula C5H5IN2
Molecular Weight 220.01 g/mol
CAS No. 84586-49-2
Cat. No. B1291441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methylpyrimidine
CAS84586-49-2
Molecular FormulaC5H5IN2
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)I
InChIInChI=1S/C5H5IN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
InChIKeyMTSMVADXHUTRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-methylpyrimidine Identity and Procurement


4-Iodo-2-methylpyrimidine is a monohalogenated pyrimidine building block bearing an iodine atom at the C4 position and a methyl group at C2 . With a molecular formula of C₅H₅IN₂ and a molecular weight of 220.01 g/mol, it belongs to the class of π‑deficient heteroaryl iodides widely employed in palladium‑catalyzed cross‑coupling reactions, nucleophilic aromatic substitution, and halogen‑lithium exchange processes . Its primary differentiation from closely related 4‑halo‑2‑methylpyrimidine analogs lies in the combination of the highly reactive C4 site and the superior oxidative addition propensity of the C–I bond relative to C–Br and C–Cl bonds, a property that directly impacts reaction rates, achievable yields under mild conditions, and the breadth of accessible downstream transformations [1][2].

Why the Iodo Analog Cannot Be Replaced by Bromo or Chloro


Despite sharing the 2‑methylpyrimidine scaffold, the three 4‑halo analogs exhibit fundamentally different reactivity profiles that preclude indiscriminate substitution. The C–I bond undergoes oxidative addition to Pd(0) far more readily than C–Br or C–Cl, enabling cross‑coupling reactions to proceed at lower temperatures, with shorter reaction times, or with less active catalysts—advantages that are critical when coupling sterically hindered or electron‑deficient partners [1][2]. Conversely, the higher reactivity of the iodo derivative can compromise chemoselectivity in substrates bearing multiple halogen atoms, where a chloro leaving group may be preferred for selective mono‑functionalization [1]. Furthermore, the physical properties of the iodo compound—including a boiling point approximately 30–55 °C higher and a significantly greater density than its bromo and chloro analogs—affect distillation behavior, chromatographic purification, and solvent compatibility in ways that render direct “drop‑in” replacement impractical without re‑optimization of work‑up protocols . The quantitative evidence that follows defines the boundaries of this differentiation.

Comparative Evidence vs. Bromo and Chloro Analogs


C4 vs. C2 Positional Reactivity in Cross-Coupling

In polyhalogenated pyrimidine systems, the halogen at C4 is displaced preferentially over C2 in Pd‑catalyzed Suzuki coupling. Schomaker and Delia (2001) established that the reactivity order is C4 > C6 > C2, meaning a halogen at position 4 is the most reactive site for oxidative addition [1]. This positional advantage is independently corroborated for Sonogashira alkynylation, where the C4 halogen is reported to be more reactive than C2, which in turn is more reactive than C5 [2]. Consequently, 4‑iodo‑2‑methylpyrimidine (iodine at C4) provides a kinetically privileged entry point for C–C bond formation compared to regioisomers such as 2‑iodo‑4‑methylpyrimidine (iodine at C2) or 5‑iodo‑2‑methylpyrimidine (iodine at C5).

Regioselective cross-coupling Suzuki–Miyaura Oxidative addition order

Iodo vs. Chloro Reactivity in Sonogashira Alkynylation

Yamanaka and co‑workers (1982) directly compared 2‑ and 4‑chloropyrimidines with their iodo counterparts in Pd‑catalyzed cross‑coupling with terminal acetylenes. They reported that the reactivity of 2‑ and 4‑chloropyrimidines is unequivocally inferior to that of 2‑ and 4‑iodopyrimidines [1]. This qualitative assessment is consistent with the established trend for oxidative addition of aryl halides to Pd(0): C–I > C–Br > C–Cl, a trend confirmed in heterocyclic systems by the sequential cross‑coupling study of Goodby et al. (1996) on 5‑bromo‑2‑iodopyrimidine, where iodine reacts selectively in the presence of bromine [2]. For 4‑iodo‑2‑methylpyrimidine versus 4‑chloro‑2‑methylpyrimidine, the iodine atom is therefore expected to enable coupling with less activated alkynes, at lower catalyst loadings, or under milder thermal conditions than the chloro congener.

Sonogashira coupling Alkynylpyrimidine synthesis Leaving group reactivity

Chemoselectivity: Iodo vs. Chloro in Suzuki Mono-Arylation

Schomaker and Delia (2001) demonstrated that while iodo‑ and bromopyrimidines are highly reactive in Suzuki coupling, their reactivity can be a liability when two or more halogens reside on the pyrimidine ring: the iodo and bromo substrates proved 'too reactive to exhibit good selectivity' [1]. In such cases, chloropyrimidine substrates were found to be preferable because their attenuated reactivity enables clean mono‑arylation without competing di‑arylation [1]. This finding creates a decision boundary: for mono‑functionalization of a 4‑halo‑2‑methylpyrimidine scaffold where no other leaving groups are present, the iodo compound's high reactivity is an asset; for sequential functionalization strategies or substrates bearing additional halogen atoms, the chloro analog may offer superior chemoselectivity.

Suzuki–Miyaura coupling Chemoselectivity Polyhalogenated heterocycles

Divergent Outcomes: Iodo vs. Bromo with Methyl Vinyl Ketone

Wada et al. (1988) reported a striking difference in product distribution when reacting iodopyrimidines versus bromopyrimidines with methyl vinyl ketone under Pd catalysis. Bromopyrimidines afforded the expected olefinic substitution products (formal Heck pathway), whereas iodopyrimidines underwent a divergent reaction—addition of the pyrimidine moiety across the carbon–carbon double bond of methyl vinyl ketone—yielding 5‑(3‑oxobutyl)pyrimidine derivatives . This outcome has been attributed to the superior ability of the C–I bond to participate in oxidative addition/reductive elimination sequences that favor a different mechanistic trajectory. For 4‑iodo‑2‑methylpyrimidine, this implies access to a distinct product space that is inaccessible or low‑yielding with the corresponding 4‑bromo analog.

Heck coupling Divergent reactivity Mechanistic pathway control

Physical Property Comparison Across 4-Halo Analogs

The three 4‑halo‑2‑methylpyrimidine congeners exhibit a monotonic trend in boiling point, density, and flash point that scales with the halogen atomic weight. 4‑Iodo‑2‑methylpyrimidine has a boiling point of 224 °C, which is approximately 29 °C higher than 4‑bromo‑2‑methylpyrimidine (195 °C) and 56 °C higher than 4‑chloro‑2‑methylpyrimidine (168 °C) . Its density (1.93 g/cm³) is substantially greater than that of the bromo (1.60 g/cm³) and chloro (1.24 g/cm³) analogs. The flash point follows a similar trend: 89 °C (iodo) vs. 72 °C (bromo) vs. 70 °C (chloro) . These differences are consequential for distillation‑based purification (higher boiling point requires more energy input or reduced pressure), chromatographic separation (density affects solvent system selection), and safety considerations at elevated temperatures.

Physicochemical properties Purification compatibility Safety and handling

Cost Comparison: Iodo Premium vs. Bromo and Chloro

The higher synthetic cost of iodination reagents and the greater molecular weight of the iodo compound translate into a pronounced price gradient across the 4‑halo‑2‑methylpyrimidine series. Quoted prices from specialty chemical suppliers indicate that 4‑iodo‑2‑methylpyrimidine commands a substantial premium: approximately €525 per 50 mg (CymitQuimica) , while 4‑bromo‑2‑methylpyrimidine is priced at roughly £25 per 250 mg (Fluorochem) and 4‑chloro‑2‑methylpyrimidine at approximately ¥30 per 200 mg (TCI) . On a per‑gram basis, the iodo compound is roughly two orders of magnitude more expensive than the bromo congener. This cost differential is mitigated by the iodo compound's superior reactivity, which may reduce catalyst loading, shorten reaction times, and improve yields—factors that should be weighed in total cost‑of‑synthesis calculations rather than on upfront material cost alone.

Procurement economics Cost‑benefit analysis Specialty chemical sourcing

High-Value Application Scenarios


Late-Stage C4-Selective Sonogashira Alkynylation

When a medicinal chemistry program requires the introduction of a terminal alkyne at the C4 position of a 2‑methylpyrimidine core at a late stage—where the substrate may be sensitive to elevated temperatures or prolonged reaction times—4‑iodo‑2‑methylpyrimidine is the preferred electrophile. The combination of the C4 position's inherent reactivity advantage [1] and the C–I bond's superior oxidative addition kinetics [2] enables Sonogashira coupling to proceed under milder conditions than would be feasible with the 4‑bromo or 4‑chloro analogs. This scenario is directly supported by Yamanaka's demonstration that 4‑iodopyrimidines outperform 4‑chloropyrimidines in alkynylation [2].

Divergent Synthesis of 5-(3-Oxobutyl)pyrimidines

For programs targeting 5‑functionalized pyrimidines that are not accessible through standard Heck or Suzuki disconnections, 4‑iodo‑2‑methylpyrimidine enables a unique Pd‑catalyzed addition across the double bond of methyl vinyl ketone—a transformation that bromopyrimidines do not undergo, instead yielding conventional olefinic substitution products . This divergent reactivity, attributable to the distinct mechanistic pathway accessible to the C–I bond, provides access to a product class (5‑(3‑oxobutyl)pyrimidines) that can serve as versatile intermediates for further elaboration.

High-Temperature Workflows Benefiting from Low Volatility

In synthetic protocols conducted at elevated temperatures (e.g., sealed‑tube reactions or high‑boiling solvents above 150 °C), the significantly higher boiling point (224 °C) and flash point (89 °C) of 4‑iodo‑2‑methylpyrimidine relative to 4‑bromo‑ (BP 195 °C, flash 72 °C) and 4‑chloro‑ (BP 168 °C, flash 70 °C) analogs reduce the risk of vapor‑phase loss and provide a wider intrinsic safety margin . This is particularly relevant for continuous‑flow chemistry setups where volatile substrate loss can compromise stoichiometry and yield reproducibility.

Regioselective C4 Functionalization of Non-Polyhalogenated Core

When the synthetic plan involves a single, definitive C4 functionalization of a 2‑methylpyrimidine scaffold that does not carry additional halogen atoms, the high reactivity of 4‑iodo‑2‑methylpyrimidine is an unqualified advantage. Unlike scenarios with polyhalogenated substrates where excessive reactivity compromises chemoselectivity [1], a mono‑halogenated scaffold can fully exploit the iodo group's reactivity to maximize coupling yield with challenging, electron‑deficient, or sterically hindered boronic acids and alkynes.

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